molecular formula C22H21F3N4O3S B6569331 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 921846-63-1

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Numéro de catalogue: B6569331
Numéro CAS: 921846-63-1
Poids moléculaire: 478.5 g/mol
Clé InChI: NGEGYZLLXOWINK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex molecule featuring a 1H-imidazole core substituted at the 1-position with a (benzylcarbamoyl)methyl group and at the 5-position with a hydroxymethyl group. A sulfanyl bridge connects the imidazole ring to an acetamide moiety, which is further substituted with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group is notable for its electron-withdrawing properties, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Propriétés

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c23-22(24,25)16-7-4-8-17(9-16)28-20(32)14-33-21-27-11-18(13-30)29(21)12-19(31)26-10-15-5-2-1-3-6-15/h1-9,11,30H,10,12-14H2,(H,26,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEGYZLLXOWINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis highlights structural analogs and their key differences in substituents, synthesis routes, and inferred properties:

Substituent Variations on the Aromatic Ring

  • N-(2,4-difluorophenyl) analog (): Replacing the 3-(trifluoromethyl)phenyl group with a 2,4-difluorophenyl moiety reduces steric bulk and alters electronic effects. Fluorine atoms may improve membrane permeability but decrease metabolic resistance compared to the trifluoromethyl group .
  • N-(1,3-benzodioxol-5-yl) analog (): The benzodioxol group adds rigidity and may enhance π-π stacking interactions in target binding, though synthetic complexity increases .

Heterocyclic Core Modifications

  • Benzo[d]imidazol-2(3H)-one derivatives (): Replacing the imidazole with a benzoimidazolone core introduces a ketone group, which can hydrogen bond with biological targets. These derivatives demonstrated antitumor activity in preliminary studies .
  • 1,3,4-Oxadiazole analogs (): Substituting the imidazole with an oxadiazole ring alters electronic distribution and may improve metabolic stability. For example, 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides showed moderate antimicrobial activity .

Sulfanyl-Acetamide Linker Variations

  • N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl) analog (): A bulky bicyclic substituent may improve binding to sterically demanding enzyme pockets, as seen in compound 10VP91 .

Implications of Structural Differences

  • Trifluoromethyl vs. difluorophenyl : The trifluoromethyl group’s stronger electron-withdrawing effect may enhance stability but reduce solubility compared to difluorophenyl .
  • Imidazole vs. oxadiazole : Imidazole derivatives generally exhibit better hydrogen-bonding capacity, whereas oxadiazoles offer metabolic resistance .
  • Bulkier substituents : Compounds like 10VP91 () highlight the trade-off between improved target affinity and synthetic complexity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.